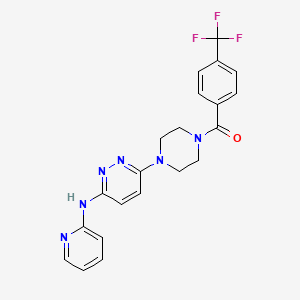![molecular formula C13H23NO4 B2985553 2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid CAS No. 1783393-47-4](/img/structure/B2985553.png)
2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization of Derivatives
Iminofuran Chemistry and Cyclization Processes : The cyclization of specific acetic derivatives, such as 4-aryl-2-arylamino-4-oxobut-2-enoic and 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acids, was investigated, leading to the formation of derivatives like 5-aryl-3-aryl-imino-3H-furan-2-ones and 4-arylamino-2-tert-butyl-2,5-dihydro-5-oxofuran-2-yl acetate. This process demonstrates the potential of 2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid in creating complex organic structures through intramolecular reactions (Tyuneva et al., 2011).
Cyclobutane Analogues Synthesis : Utilizing α-pinene as a raw material and potassium permanganate as an oxidant, 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid) was synthesized. This compound was further reacted with substituted aniline to produce cyclobutane moiety derivatives, highlighting the chemical versatility and reactivity of the cyclobutyl group in synthesizing structurally diverse compounds (Yin et al., 2009).
Chemical Reactions and Properties
Oxidative Processes and Compound Formation : The electrocatalytic oxidation of β-dicarbonyl compounds using ceric methanesulfonate as a mediator resulted in the formation of products like acetic acid from 2,4-pentanedione, showcasing the potential of oxidative processes in transforming chemical structures and contributing to the understanding of reaction mechanisms involving similar compounds (Liu & Romero, 1998).
Antiviral Activity of Cyclization Products : Research on the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate demonstrated the formation of compounds with moderate virucidal activity, illustrating the potential therapeutic applications of cyclized derivatives of similar structures in antiviral treatments (Modzelewska-Banachiewicz & Kamińska, 2001).
Molecular Docking and Cytotoxicity Studies : The synthesis of 3,5-dimethyl-arylazopyrazoles through a three-component cyclocondensation involving compounds like 4-(dimethylamino)benzaldehyde and methyl 3-aminobut-2-enoate in glacial acetic acid medium resulted in new compounds subjected to in vitro cytotoxicity studies. This highlights the intersection of synthetic chemistry and biomedical research, offering insights into the potential bioactive properties of newly synthesized compounds (Aggarwal et al., 2022).
properties
IUPAC Name |
2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-8(7-10(15)16)13(9,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKQYICYLAWBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

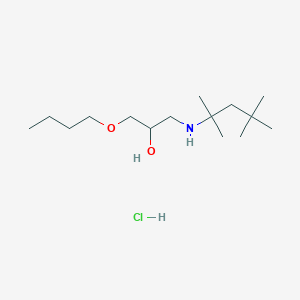
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985473.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2985474.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2985475.png)
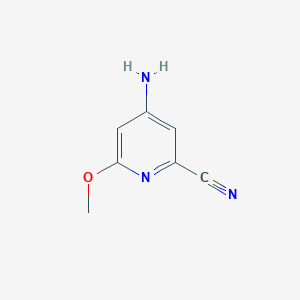
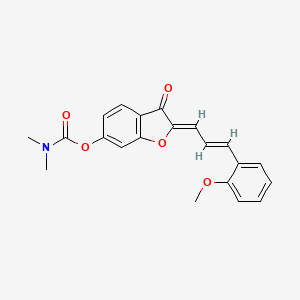
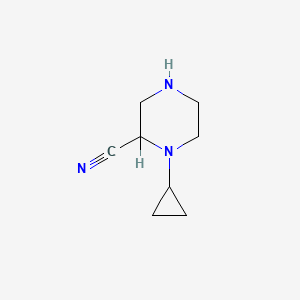


![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2985489.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2985491.png)
![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)
